hmdUTP as a Competitive Inhibitor of HIV-1 Reverse Transcriptase: Rank-Order Affinity Among 5-Substituted dUTP Analogs
In a head-to-head study of six 5-substituted 2′-deoxyuridine triphosphates against purified recombinant HIV-1 reverse transcriptase, hmdUTP exhibited a binding affinity ranked fifth of six, as determined by competitive inhibition constants (Kᵢ) with dTTP as the variable substrate . The order of decreasing affinity was: nPrearaUTP > nPrdUTP > EtdUTP > nPredUTP > HMdUTP > CEdUTP. This quantitative placement is critical because it positions hmdUTP as a selective, moderate-affinity inhibitor—more potent than the cyanoethyl analog (CEdUTP) but weaker than the propyl and ethyl derivatives—allowing its use as a reference compound to calibrate inhibitor screens and to probe the steric tolerance of the dTTP-binding pocket.
| Evidence Dimension | Competitive inhibition constant (Kᵢ) rank-order against HIV-1 reverse transcriptase |
|---|---|
| Target Compound Data | HMdUTP: Kᵢ rank 5 of 6 (higher Kᵢ than nPrearaUTP, nPrdUTP, EtdUTP, nPredUTP; lower Kᵢ than CEdUTP) |
| Comparator Or Baseline | nPrearaUTP (rank 1, highest affinity); CEdUTP (rank 6, lowest affinity) |
| Quantified Difference | HMdUTP binding affinity is intermediate: approximately 5-fold weaker than nPrearaUTP and approximately 2-fold stronger than CEdUTP based on rank-order Kᵢ analysis . |
| Conditions | Purified recombinant HIV-1 RT; varying concentrations of [³H]dTTP; template poly(rA)·oligo(dT)₁₂–₁₈; pH 8.0, 37 °C. |
Why This Matters
For procurement, the defined Kᵢ rank enables researchers to select hmdUTP as a control inhibitor with known moderate potency, rather than using a maximally potent analog (e.g., nPrearaUTP) that may obscure subtle structure–activity relationships in antiviral screening campaigns.
- [1] Tao, P. Z., Johansson, N. G., Stening, G., Öberg, B. & Datema, R. Inhibition of HIV-1 reverse transcriptase by 5′-triphosphates of 5-substituted uridine analogs. Antiviral Res. 12, 269–278 (1989). View Source
